molecular formula C10H13NO3 B3223500 Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate CAS No. 1218632-01-9

Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate

Cat. No. B3223500
M. Wt: 195.21 g/mol
InChI Key: QIMSDVHFKZBWFV-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate, commonly known as Methyl synephrine, is a synthetic compound that is structurally similar to ephedrine and phenylephrine. It is used in various dietary supplements and weight loss products due to its potential to increase metabolism and energy levels. However, the safety and efficacy of Methyl synephrine have been a topic of debate among researchers and health professionals.

Mechanism Of Action

Methyl synephrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This leads to an increase in heart rate, blood pressure, and metabolism. The compound also activates beta-3 adrenergic receptors, which are involved in the breakdown of fat cells.

Biochemical And Physiological Effects

Methyl synephrine has been found to have several biochemical and physiological effects on the body. It increases lipolysis, the breakdown of fat cells, and stimulates the release of glucose from the liver. It also increases the production of heat in the body, which can lead to an increase in energy expenditure and weight loss.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl synephrine in lab experiments include its ability to increase metabolic rate and energy expenditure, making it a useful tool for studying weight loss and exercise performance. However, the limitations of using Methyl synephrine include its potential side effects and the lack of long-term safety data.

Future Directions

There are several future directions for research on Methyl synephrine. These include studying its safety and efficacy in long-term use, investigating its potential as a treatment for obesity and metabolic disorders, and exploring its effects on cognitive function and mood. Additionally, further research is needed to identify potential side effects and drug interactions.

Scientific Research Applications

Methyl synephrine has been studied for its potential use as a weight loss supplement and as a performance-enhancing agent. It has been shown to increase metabolic rate and energy expenditure, leading to weight loss. Additionally, it has been found to improve exercise performance and reduce fatigue.

properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMSDVHFKZBWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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